2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide
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Overview
Description
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide is a complex organic compound with a molecular formula of C₁₃H₁₂ClN₃O₃S. It is known for its unique structure, which includes a thiazolidine ring, a pyridine moiety, and a chloroacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-chloroacetamide with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or thioamide derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: A geometric isomer with similar properties but different spatial arrangement.
N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: Lacks the chloro group, leading to different reactivity and applications
Uniqueness
The presence of the chloro group in 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide enhances its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
554439-42-8 |
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Molecular Formula |
C13H12ClN3O3S |
Molecular Weight |
325.77 g/mol |
IUPAC Name |
2-chloro-N-[2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9/h1-3,6,8H,4-5,7H2,(H,16,18) |
InChI Key |
IKNRTONYGCGHRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
solubility |
not available |
Origin of Product |
United States |
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